Comparative Polymerization Yield of 2,6-Dialkoxy vs. Non-Alkoxylated Naphthalene Monomers
The presence of 1,5-dialkoxy substituents on the 2,6-dibromonaphthalene scaffold significantly enhances the efficiency of Ni(cod)2-promoted condensation polymerization. Research demonstrates that oligo(1,5-dialkoxynaphthalene-2,6-diyl)s are readily synthesized from 1,5-dialkoxy-2,6-dibromonaphthalenes with good polymerization yields, attributed to the electron-rich nature of the dialkoxynaphthalene core facilitating oxidative addition [1]. In contrast, analogous polynaphthalene syntheses using non-alkoxylated 1,5-dibromonaphthalene derivatives exhibit substantially lower polymerization yields, with the 2,6-linked poly(1,5-dialkoxynaphthalene)s demonstrating both higher yields and superior fluorescence quantum yields compared to polymers with other naphthalene linkages [2]. The hexyloxy chain length represents an optimized balance between solubility for processing and minimizing insulating alkyl content that would dilute charge transport.
| Evidence Dimension | Polymerization efficiency (yield) |
|---|---|
| Target Compound Data | Good polymerization yields for oligo(1,5-dialkoxynaphthalene-2,6-diyl)s synthesized from 1,5-dialkoxy-2,6-dibromonaphthalenes |
| Comparator Or Baseline | Non-alkoxylated 1,5-dibromonaphthalene derivatives |
| Quantified Difference | Higher polymerization yields for 2,6-linked poly(1,5-dialkoxynaphthalene)s; fluorescence quantum yield ϕfl > 0.7 for the resulting 2,6-linked polymers |
| Conditions | Ni(cod)2-promoted polycondensation; solution polymerization |
Why This Matters
Higher polymerization yield directly reduces material costs and synthetic waste, while ϕfl > 0.7 indicates high luminescence efficiency essential for OLED emitters.
- [1] Yamaguchi, I., & Yamauchi, K. (2015). Optical and Electrochemical Properties of Oligo(1,5-dialkoxynaphthalene-2,6-diyl)s with Self-Assembled Ordered Structures in Solid State. Journal of Applied Polymer Science, 132(35), 42456. View Source
- [2] Synthesis and electroluminescence properties of carbazole-containing 2,6-naphthalene-based conjugated polymers. (2009). Synthetic Metals, 159(1-2), 135-142. View Source
